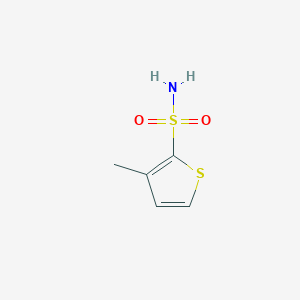

3-Methylthiophene-2-sulfonamide

説明

The exact mass of the compound 3-Methylthiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCDPFVJVPDYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321267 | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81417-51-8 | |

| Record name | NSC372540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Methylthiophene-2-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Identification

While specific experimental data for 3-Methylthiophene-2-sulfonamide is not extensively documented, its properties can be reliably predicted based on analogous compounds such as thiophene-2-sulfonamide.

| Property | Predicted Value / Information | Source |

| CAS Number | Not readily available. Synthesis required. | N/A |

| Molecular Formula | C₅H₇NO₂S₂ | N/A |

| Molecular Weight | 177.25 g/mol | N/A |

| Appearance | Expected to be a crystalline solid. | N/A |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | N/A |

| Predicted pKa | The sulfonamide proton is expected to be weakly acidic. | N/A |

Synthetic Protocol: A Self-Validating Pathway

The synthesis of 3-Methylthiophene-2-sulfonamide is most effectively achieved through a multi-step process commencing with the commercially available starting material, 3-methylthiophene. The causality behind this experimental choice lies in establishing a robust and reproducible route to the target molecule, starting from a readily accessible precursor.

Caption: Mechanism of chlorosulfonation of 3-methylthiophene.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel, and cool it in an ice bath.

-

Reaction: Place 3-methylthiophene in the flask.

-

Addition: Slowly add an excess of chlorosulfonic acid to the cooled 3-methylthiophene with continuous stirring. The reaction is highly exothermic and generates HCl gas, which must be scrubbed.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 3-methylthiophene-2-sulfonyl chloride, is then filtered, washed with cold water, and dried under vacuum. [3]This intermediate is a key building block for various sulfonamide drugs. [4]

Part 3: Synthesis of 3-Methylthiophene-2-sulfonamide

The final step is the amination of the sulfonyl chloride. The reaction with ammonia or an ammonium salt is a standard and efficient method for the synthesis of primary sulfonamides. [5] Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methylthiophene-2-sulfonyl chloride in a solvent such as acetone or tetrahydrofuran.

-

Reaction: Cool the solution in an ice bath and bubble ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-Methylthiophene-2-sulfonamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide.

Applications in Drug Development

Thiophene-containing sulfonamides are a well-established class of compounds with a broad range of pharmacological activities. [6][7]This makes 3-Methylthiophene-2-sulfonamide a molecule of high interest for drug discovery programs.

Caption: Potential therapeutic applications of the core scaffold.

-

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs. [8]The thiophene ring can enhance the lipophilicity and cellular uptake of the molecule, potentially leading to improved antibacterial and antifungal activity.

-

Anticancer Properties: Many thiophene derivatives have demonstrated significant anticancer activity. [1]The sulfonamide group can act as a zinc-binding group, enabling the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases, which are often overexpressed in tumors. [8]* Anti-inflammatory Effects: Thiophene-based compounds have been investigated for their anti-inflammatory properties. [2]The 3-methylthiophene-2-sulfonamide scaffold could be explored for the development of novel inhibitors of inflammatory enzymes like cyclooxygenases (COX).

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. [8]Thiophene-based sulfonamides have been successfully developed as carbonic anhydrase inhibitors for the treatment of glaucoma.

Conclusion

While 3-Methylthiophene-2-sulfonamide may not be a widely cataloged compound, its synthesis is readily achievable through established chemical transformations. The protocols detailed in this guide provide a robust framework for its preparation and purification. The structural features of this molecule, combining the versatile thiophene ring with the pharmacologically significant sulfonamide group, make it a highly attractive scaffold for the development of new therapeutic agents across a range of disease areas. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this promising compound and its derivatives in the pursuit of novel drug candidates.

References

-

PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available from: [Link]

-

Organic Syntheses Procedure. 3-methylthiophene. Available from: [Link]

- Google Patents. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

Wikipedia. 3-Methylthiophene. Available from: [Link]

- Google Patents. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.

- Ballell, L., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

- El-Metwaly, N. M., et al. (2023).

- Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ACS Publications. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link]

-

National Center for Biotechnology Information. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem. Available from: [Link]

-

Impactfactor.org. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

MDPI. Thiophene-Based Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

-

ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... Available from: [Link]

-

ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide... Available from: [Link]

-

National Center for Biotechnology Information. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

Angene. Thiophene-2-sulfonamide(CAS# 6339-87-3). Available from: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methylthiophene-2-sulfonamide: A Technical Guide

Executive Summary & Structural Context[4][5]

This guide provides a comprehensive spectroscopic analysis of 3-Methylthiophene-2-sulfonamide , a critical heterocyclic building block in medicinal chemistry. Often utilized as a fragment in the development of sulfonamide-based carbonic anhydrase inhibitors and antimicrobial agents, its accurate characterization is essential for validating synthetic pathways.

The molecule consists of a thiophene ring substituted at the 3-position with a methyl group and at the 2-position with a sulfonamide moiety (

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-Methylthiophene-2-sulfonamide |

| CAS Number | 81417-51-8 |

| Molecular Formula | |

| Molecular Weight | 177.24 g/mol |

| Appearance | Crystalline Solid (White to off-white) |

| Solubility | Soluble in DMSO, Methanol, Acetone; sparingly soluble in Water |

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols are recommended for sample preparation. These methods minimize solvent effects and exchange broadening that can obscure key signals.

Nuclear Magnetic Resonance (NMR) Preparation

-

Solvent Selection: Dimethyl sulfoxide-

(DMSO- -

Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent.

-

Reference: Calibrate to residual DMSO pentet at

2.50 ppm (

Infrared Spectroscopy (FT-IR)

-

Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples to avoid KBr pellet moisture contamination.

-

Resolution: 4 cm

with 16 scans minimum.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Spectroscopic Data Analysis[9][11][12]

Proton NMR ( NMR)

The

Table 1:

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Mechanistic Insight |

| 7.55 - 7.65 | Doublet (d) | 1H | H-5 | Deshielded by the electron-withdrawing sulfonyl group and heteroatom (S). | |

| 7.20 - 7.80 | Broad Singlet (br s) | 2H | - | Labile protons. Chemical shift varies with concentration and water content. | |

| 6.95 - 7.05 | Doublet (d) | 1H | H-4 | Shielded relative to H-5; couples with H-5. | |

| 2.40 - 2.55 | Singlet (s) | 3H | - | Methyl group at C-3. May overlap slightly with residual DMSO peak. |

Analyst Note: The coupling constant of ~5.0 Hz is diagnostic for 2,3-disubstituted thiophenes (coupling between H4 and H5). If the substitution were 2,5-, the coupling would be smaller (~3-4 Hz) or absent.

Carbon NMR ( NMR)

The

Table 2:

| Shift ( | Carbon Type | Assignment |

| ~138 - 142 | Quaternary (C-S) | C-2 (Ipso to Sulfonyl) |

| ~135 - 138 | Quaternary | C-3 (Ipso to Methyl) |

| ~130 - 132 | Methine (CH) | C-5 |

| ~125 - 128 | Methine (CH) | C-4 |

| ~15.0 - 16.0 | Methyl ( |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the sulfonamide group.

Table 3: Key IR Absorption Bands

| Wavenumber ( | Vibration Mode | Functional Group |

| 3350, 3260 | Stretching ( | Primary Amine ( |

| 3100 | Stretching ( | Aromatic C-H (Thiophene) |

| 1340 - 1360 | Asymmetric Stretch | Sulfonyl ( |

| 1150 - 1170 | Symmetric Stretch | Sulfonyl ( |

| ~1450, 600-800 | Ring Breathing/Deformation | Thiophene Ring |

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and structural connectivity through fragmentation.

-

Molecular Ion:

177 -

Isotopic Pattern: A small

peak (~4-5% of base) is observed due to the

Fragmentation Pathway (EI/ESI):

-

Molecular Ion (

177): Intact molecule. -

Loss of Amine (

161): Cleavage of -

Desulfonylation (

97): Loss of

Logical Visualization: Fragmentation Pathway[13]

The following diagram illustrates the primary fragmentation logic used to validate the structure in Mass Spectrometry.

Figure 1: Proposed mass spectrometric fragmentation pathway confirming the 3-methylthiophene core.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71756309, 4-Bromo-3-methylthiophene-2-sulfonamide (Analogous Structure Data). Retrieved from [Link]

-

Sommer, R. et al. (2019). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry. (Provides NMR data for 3-methyl-2-thiophenesulfonyl derivatives). Retrieved from [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Reference for general thiophene and sulfonamide spectral bands).

Sources

commercial availability of 3-Methylthiophene-2-sulfonamide

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 3-Methylthiophene-2-sulfonamide for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, the accessibility of novel chemical scaffolds is a critical determinant of discovery velocity. This guide provides a comprehensive technical overview of 3-Methylthiophene-2-sulfonamide (CAS No. 81417-51-8), a heterocyclic compound of significant interest due to its combination of a thiophene core and a sulfonamide functional group. While not a readily available, off-the-shelf reagent, this molecule can be reliably sourced through on-demand synthesis, a process which this guide will detail with field-proven insights.

Compound Identity and Strategic Importance

3-Methylthiophene-2-sulfonamide belongs to a class of compounds—heterocyclic sulfonamides—that are foundational in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of FDA-approved drugs, exhibiting activities from antibacterial to anticancer.[1][2] The thiophene ring, a bioisostere of the benzene ring, offers unique physicochemical properties and metabolic profiles, making it a valuable scaffold in the design of novel therapeutic agents.[3] The strategic value of 3-Methylthiophene-2-sulfonamide, therefore, lies in its potential as a key building block for creating new chemical entities with tailored biological activities.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 81417-51-8 | [4][5][6][] |

| Molecular Formula | C₅H₇NO₂S₂ | |

| Molecular Weight | 177.24 g/mol | [4] |

| IUPAC Name | 3-methylthiophene-2-sulfonamide | [] |

| Boiling Point (Predicted) | 345.3°C at 760 mmHg | [] |

| Density (Predicted) | 1.427 g/cm³ | [] |

Commercial Availability: A "Synthesis-on-Demand" Landscape

Direct, off-the-shelf procurement of 3-Methylthiophene-2-sulfonamide is limited. Leading chemical suppliers list the compound, but typically on a "Price on Application" (POA) or "inquire for availability" basis. This indicates that the compound is not held in inventory and is instead synthesized on demand. This sourcing model is common for specialized reagents where demand is project-specific.

Table of Known Listings for 3-Methylthiophene-2-sulfonamide

| Supplier | CAS Number | Availability Status | Notes |

| AccelaChem | 81417-51-8 | Inquire / POA, Stock: 0 | Listed with ≥95% purity.[4] |

| Sigma-Aldrich | 81417-51-8 | Inquire | Listed via Life Chemicals.[5] |

| GDA Chemicals | 81417-51-8 | Inquire | Marketed as a reference standard.[8] |

| Arctom | 81417-51-8 | Inquire | Available in reagent sizes.[6] |

| BOC Sciences | 81417-51-8 | Inquire | Provides predicted properties.[] |

The critical insight for researchers is that acquiring this compound necessitates a proactive approach involving a custom synthesis request. However, the synthesis is straightforward and relies on a readily available precursor, making it a reliable process.

De Novo Synthesis: A Reliable Path to Access

The most direct and technically sound method for preparing 3-Methylthiophene-2-sulfonamide is through the amination of its corresponding sulfonyl chloride. This two-step conceptual workflow begins with commercially available materials and employs a robust, well-documented chemical transformation.

The Key Precursor: 3-Methylthiophene-2-sulfonyl chloride

The immediate precursor, 3-Methylthiophene-2-sulfonyl chloride (CAS No. 61714-76-9) , is the lynchpin of this synthetic strategy. It is commercially available from several specialized suppliers, ensuring the viability of the proposed synthesis. This compound serves as a versatile intermediate for creating various sulfonamide drugs and other functionalized thiophene derivatives.[9]

Table of Precursor Suppliers

| Supplier | Product Name | Purity/Grades | Pack Sizes |

| US Biological Life Sciences | 3-Methylthiophene-2-sulfonyl chloride | ≥95% (NMR), Reagent Grade | 250mg, 1g, 5g[10] |

| Chem-Impex International | 3-Methylthiophene-2-sulfonyl chloride | Not specified | Inquire |

Synthetic Workflow Diagram

The logical flow from the precursor to the final product is illustrated below. This represents a standard and reliable method in synthetic organic chemistry.

Caption: Synthetic workflow for 3-Methylthiophene-2-sulfonamide.

Experimental Protocol: Synthesis of 3-Methylthiophene-2-sulfonamide

This protocol is a representative, self-validating system based on the established reactivity of sulfonyl chlorides with amines.[11][12]

Objective: To synthesize 3-Methylthiophene-2-sulfonamide from 3-Methylthiophene-2-sulfonyl chloride.

Materials:

-

3-Methylthiophene-2-sulfonyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30% aqueous solution, 5-10 eq) or Ammonia (0.5 M solution in Dioxane)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylthiophene-2-sulfonyl chloride (1.0 eq) in THF or DCM (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Amination: While stirring vigorously, add the ammonium hydroxide solution dropwise to the cooled solution of the sulfonyl chloride. The use of a significant excess of the ammonia source ensures the complete consumption of the starting material and neutralizes the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The brine wash aids in breaking any emulsions and removing residual water from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methylthiophene-2-sulfonamide.

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for 3-Methylthiophene-2-sulfonamide is not extensively published, its structural components suggest high potential as a scaffold in medicinal chemistry. Thiophene-based sulfonamides are a well-represented class of compounds with a broad spectrum of documented biological activities.[13]

Potential Therapeutic Areas:

-

Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore. Novel derivatives are continually being explored to combat drug-resistant bacteria.[2][13]

-

Anticancer Agents: Many enzyme inhibitors, including those targeting carbonic anhydrases which are implicated in some cancers, feature a sulfonamide moiety for binding to the zinc-containing active site.

-

Anti-inflammatory Agents: The thiophene scaffold is present in several anti-inflammatory drugs.

-

Neurological and Metabolic Disorders: Sulfonamide-containing molecules have been developed as diuretics, antidiabetic agents, and anticonvulsants.[1]

The logical application of 3-Methylthiophene-2-sulfonamide is as a starting point for building a library of more complex molecules. The primary amine of the sulfonamide group can be further functionalized to explore structure-activity relationships (SAR).

Caption: Role of 3-Methylthiophene-2-sulfonamide in a discovery workflow.

Conclusion

3-Methylthiophene-2-sulfonamide represents a valuable, yet specialized, chemical building block for drug discovery and chemical biology. Its commercial availability is predominantly through on-demand synthesis, a manageable process given the accessibility of its direct precursor, 3-Methylthiophene-2-sulfonyl chloride. The synthetic route is robust and relies on fundamental, high-yielding organic transformations. By leveraging the synthesis protocol outlined in this guide, research teams can reliably access this scaffold and explore its potential in developing next-generation therapeutic agents.

References

- Bowser JR, Williams PJ, Kura K. (1983). J Org Chem, 48. [Not a valid URL]

-

Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses, 34, 73. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of sulfonamides. ResearchGate. [Link]

- Google Patents. (Date not available).

-

Zard, S. Z. (Date not available). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

- Google Patents. (Date not available). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (Date not available). Sulfonamide synthesis by S-N coupling. [Link]

-

WorldOfChemicals. (Date not available). 3-methylthiophene-2-sulfonyl chloride suppliers USA. [Link]

-

Indian Journal of Pharmaceutical Sciences. (Date not available). biological-activities-of-sulfonamides.pdf. [Link]

-

AccelaChemBio. (Date not available). 81417-51-8,3-methylthiophene-2-sulfonamide. [Link]

-

MDPI. (Date not available). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. [Link]

-

Journal of the Chemical Society of Japan. (Date not available). Chlorosulfonation of Some Thiophene Derivatives. [Link]

-

Frontiers. (Date not available). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

GDA. (Date not available). 3-Methylthiophene-2-sulfonamide. [Link]

-

Arctom. (Date not available). 3-methylthiophene-2-sulfonamide. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 81417-51-8,3-methylthiophene-2-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-methylthiophene-2-sulfonamide | 81417-51-8 [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

- 8. biosynth.com [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-methylthiophene-2-sulfonyl chloride suppliers USA [americanchemicalsuppliers.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Suzuki-Miyaura coupling for 3-Methylthiophene-2-sulfonamide synthesis

An Application Guide to the Synthesis of Aryl-Substituted 3-Methylthiophene-2-sulfonamides via Suzuki-Miyaura Coupling

Introduction: The Convergence of Medicinal Chemistry and Catalysis

Thiophene-based sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the thiophene ring acting as a versatile bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles. The sulfonamide moiety provides a crucial hydrogen bond donor/acceptor site, enabling strong interactions with biological targets. The strategic derivatization of this scaffold is paramount in drug discovery for fine-tuning efficacy, selectivity, and safety.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organohalides, offering remarkable functional group tolerance, mild reaction conditions, and high yields.[3] This application note provides a detailed protocol for leveraging the Suzuki-Miyaura coupling to synthesize a library of 5-aryl-3-methylthiophene-2-sulfonamides, demonstrating a robust pathway for generating novel drug candidates. The core strategy involves the coupling of a 5-bromo-3-methylthiophene-2-sulfonamide intermediate with various arylboronic acids.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond (C-Br) of the 5-bromo-3-methylthiophene-2-sulfonamide. This step forms a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[1][4]

-

Transmetalation : The crucial carbon-carbon bond-forming precursor is established in this step. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer.[5]

-

Reductive Elimination : The final step involves the two organic fragments (the thiophene and the aryl group) coupling and eliminating from the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Experimental Design: Rationale and Optimization

A successful synthesis relies on the judicious selection of reagents and conditions. Each component plays a critical role in ensuring high yield, purity, and reproducibility.

Synthesis of Key Intermediate: 5-Bromo-3-methylthiophene-2-sulfonamide

The synthesis of the organohalide coupling partner is a multi-step process that must be carefully controlled to ensure correct regiochemistry.

-

Step A: Chlorosulfonylation : 3-Methylthiophene is first treated with chlorosulfonic acid. The sulfonyl chloride group is directed to the C2 position, which is highly activated by the sulfur atom and the methyl group. This reaction provides the key precursor, 3-methylthiophene-2-sulfonyl chloride.[6]

-

Step B: Amination : The resulting sulfonyl chloride is a versatile intermediate that can be readily converted to the primary sulfonamide by reaction with an ammonia source, such as ammonium hydroxide.

-

Step C: Bromination : The final step is the selective bromination at the C5 position. The electron-donating nature of the sulfur atom and the methyl group, combined with the electron-withdrawing sulfonamide group at C2, strongly activates the C5 position for electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, offering milder conditions than elemental bromine.

Optimizing the Suzuki-Miyaura Coupling Parameters

The success of the coupling reaction hinges on the interplay between the catalyst, base, solvent, and temperature.

| Parameter | Options | Rationale and Field-Proven Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective but can be sensitive to air and heat. Pd(dppf)Cl₂ offers greater stability and is highly effective for heteroaromatic substrates. Pd₂(dba)₃ is a Pd(0) source that requires an external ligand. |

| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands | For challenging substrates like thiophenes, bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) are often superior.[7] They promote the oxidative addition step and stabilize the palladium complex, preventing catalyst decomposition and side reactions.[7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | A base is essential to activate the boronic acid.[5] K₂CO₃ is a cost-effective and generally reliable choice. For less reactive substrates, the stronger base K₃PO₄ or the more soluble Cs₂CO₃ can significantly improve yields.[8][9] An aqueous solution of the base is typically required. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is crucial. The organic solvent (e.g., dioxane, toluene) dissolves the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt.[10] This creates a large interfacial area where the reaction can proceed efficiently. |

| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to drive the reaction to completion. The optimal temperature is typically near the reflux point of the organic solvent. Reaction progress should be monitored by TLC or LC-MS to avoid decomposition from prolonged heating.[9] |

Protocols: A Step-by-Step Guide

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis of 5-Bromo-3-methylthiophene-2-sulfonamide

-

Chlorosulfonylation of 3-Methylthiophene :

-

To a stirred, cooled (0 °C) solution of chlorosulfonic acid (3.0 equiv.), add 3-methylthiophene (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-methylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

-

-

Amination to form 3-Methylthiophene-2-sulfonamide :

-

Dissolve the crude 3-methylthiophene-2-sulfonyl chloride in THF and cool to 0 °C.

-

Add aqueous ammonium hydroxide (28%, 5.0 equiv.) dropwise.

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfonamide. Purify by recrystallization or silica gel chromatography if necessary.

-

-

Bromination to form 5-Bromo-3-methylthiophene-2-sulfonamide :

-

Dissolve 3-methylthiophene-2-sulfonamide (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution, water, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain pure 5-bromo-3-methylthiophene-2-sulfonamide.

-

Protocol B: Suzuki-Miyaura Coupling

This protocol describes the general procedure for coupling the bromo-thiophene intermediate with an arylboronic acid (e.g., phenylboronic acid).

-

Reaction Setup :

-

To a flame-dried Schlenk flask, add 5-bromo-3-methylthiophene-2-sulfonamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

-

-

Reaction Execution :

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

-

-

Workup and Isolation :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification :

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-3-methylthiophene-2-sulfonamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally reliable and modular platform for the synthesis of substituted 3-methylthiophene-2-sulfonamides. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists aiming to explore this valuable chemical space.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Semantic Scholar. (2024). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. Retrieved from [Link]

-

PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

-

RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Springer. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

Application Note: Antibacterial Screening Methodologies for 3-Methylthiophene-2-sulfonamide Derivatives

Abstract

This application note details a standardized screening cascade for evaluating the antibacterial efficacy of 3-Methylthiophene-2-sulfonamide derivatives. These heterocyclic compounds are emerging as potent bioisosteres to traditional benzene-sulfonamides, offering unique lipophilicity profiles and distinct binding kinetics to bacterial dihydropteroate synthase (DHPS). This guide provides step-by-step protocols for compound handling, primary qualitative screening (Agar Well Diffusion), secondary quantitative analysis (MIC via Broth Microdilution), and mechanistic validation, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Management & Preparation

Rationale: Thiophene-based sulfonamides often exhibit higher lipophilicity than their benzene counterparts. Improper solubilization leads to microprecipitation in aqueous media, causing false negatives (due to lack of bioavailability) or false positives (due to aggregate-induced membrane disruption).

Protocol: Stock Solution Preparation

-

Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

-

Concentration: Prepare a 10 mg/mL master stock.

-

Calculation: Weigh 10 mg of the derivative into a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% DMSO. Vortex for 30 seconds.

-

-

Sterility: Do not filter sterilize the DMSO stock (potential loss of compound on the filter membrane). DMSO is inherently bacteriostatic at high concentrations.

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Critical Control: The final concentration of DMSO in any bacterial assay must be ≤ 1% (v/v) to prevent solvent toxicity from masking the compound's activity.

Screening Workflow Visualization

The following diagram outlines the logical progression from initial hit identification to mechanistic validation.

Figure 1: Hierarchical screening cascade ensuring resource efficiency by filtering non-active compounds early.

Primary Screen: Agar Well Diffusion

Purpose: Rapidly identify active compounds against a panel of standard pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Note: Well diffusion is preferred over disk diffusion for novel hydrophobic compounds as it allows better diffusion from the reservoir into the agar matrix.

Protocol

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline (0.85% NaCl) from an overnight culture.

-

Adjust turbidity to 0.5 McFarland Standard (

CFU/mL).

-

-

Plating:

-

Dip a sterile cotton swab into the suspension. Streak the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° each time to ensure a uniform lawn.

-

-

Well Creation:

-

Use a sterile 6 mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.

-

-

Compound Application:

-

Add 50 µL of the test compound (diluted to 1000 µg/mL in 1% DMSO/media) into the well.

-

Controls:

-

Positive: Sulfamethoxazole (100 µg/mL).

-

Negative: 1% DMSO in sterile water.

-

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours (aerobic).

-

-

Analysis: Measure the diameter of the inhibition zone (mm) using digital calipers.

Secondary Screen: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines. This is the gold standard for potency.

Protocol

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The cations (

, -

Plate Setup (96-well round bottom):

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of compound stock (adjusted to 2x the highest desired test concentration, e.g., 256 µg/mL) to column 1.

-

Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL from column 10.

-

Result: A concentration gradient (e.g., 128 to 0.25 µg/mL).

-

Column 11: Growth Control (Bacteria + Media + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

-

Add 100 µL of this diluted inoculum to wells in columns 1–11.

-

Final Inoculum:

CFU/mL.

-

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: The MIC is the lowest concentration showing no visible turbidity .

Data Interpretation Table:

| MIC Value (µg/mL) | Classification | Action |

| < 4 | Potent Hit | Proceed to Mechanism Studies |

| 4 - 32 | Moderate Activity | Lead Optimization Required |

| > 64 | Inactive/Weak | Discard |

Mechanism of Action: Folate Pathway Inhibition

Scientific Grounding: 3-Methylthiophene-2-sulfonamides are structural bioisosteres of p-aminobenzoic acid (PABA).[1] They competitively inhibit Dihydropteroate Synthase (DHPS) .[2] Unlike PABA, the sulfonamide moiety cannot be incorporated into the folate precursor, effectively shutting down DNA synthesis.

Pathway Visualization

Figure 2: Competitive inhibition of DHPS by sulfonamide derivatives prevents the formation of Dihydropteroic Acid, halting bacterial replication.

Validation Assay: PABA Reversal Test

To confirm the mechanism is indeed folate pathway inhibition and not non-specific membrane toxicity:

-

Determine the MIC of the compound alone.

-

Repeat the MIC assay in the presence of excess PABA (100 µg/mL) .

-

Result: If the MIC increases significantly (e.g., >4-fold) in the presence of PABA, the mechanism is confirmed as DHPS inhibition (PABA outcompetes the drug). If the MIC remains unchanged, the compound likely acts via an off-target mechanism (e.g., membrane lysis).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

Bendjeddou, A., et al. (2016).[4] Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. [Link]

-

National Institutes of Health (NIH). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. [Link]

-

Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

high-throughput screening of 3-Methylthiophene-2-sulfonamide libraries

Application Note & Protocols

Topic: High-Throughput Screening of 3-Methylthiophene-2-sulfonamide Libraries for Novel Carbonic Anhydrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and diuretic agents.[1][2] A primary and well-established target for this chemical class is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[3][4] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes ranging from pH regulation to fluid balance.[5] Consequently, inhibitors of specific CA isoforms are valuable drugs for treating conditions like glaucoma, epilepsy, and altitude sickness.[3][6]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 3-Methylthiophene-2-sulfonamide derivatives to identify novel inhibitors of human Carbonic Anhydrase II (hCA II). We detail a robust, automated, and miniaturized colorimetric assay protocol, from initial assay development and validation to data analysis and hit confirmation. The methodologies described herein are designed to be both efficient and reliable, providing a validated framework for accelerating the discovery of new chemical entities targeting this important enzyme class.

The Scientific Rationale: Targeting Carbonic Anhydrase with Thiophene Sulfonamides

The selection of a 3-Methylthiophene-2-sulfonamide library for screening against hCA II is grounded in established medicinal chemistry principles.

-

The Sulfonamide "Warhead": The unsubstituted sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group. It coordinates directly to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a key water/hydroxide molecule and potently inhibiting the enzyme's catalytic activity. This interaction is the foundation for many clinically successful CA inhibitors.[4]

-

The Thiophene Scaffold: The thiophene ring serves as a versatile and bioisosterically sound scaffold.[7] It provides a rigid framework for orienting the sulfonamide group for optimal interaction with the enzyme's active site. The methyl group at the 3-position and the potential for diverse substitutions elsewhere on the thiophene ring or the sulfonamide nitrogen allow for the exploration of chemical space to enhance potency, selectivity against different CA isoforms, and desirable pharmacokinetic properties. Thiophene derivatives themselves are known to possess a wide range of biological activities, including antibacterial and antioxidant effects.[8][9]

By combining these two pharmacologically privileged moieties, a 3-Methylthiophene-2-sulfonamide library offers a high probability of yielding potent and specific CA inhibitors.

HTS Assay Principle & Development

High-throughput screening (HTS) is a drug discovery process that leverages automation and robotics to rapidly test hundreds of thousands of compounds against a specific biological target.[10][11][12] For this application, we employ a well-validated esterase activity assay for hCA II.

While the physiological function of CA is CO₂ hydration, it also possesses efficient esterase activity. This secondary function is exploited for HTS because its product is easily detectable. The substrate, 4-nitrophenyl acetate (pNPA), is colorless but is hydrolyzed by hCA II to produce 4-nitrophenol, a bright yellow product that can be quantified by measuring its absorbance at 405 nm.[4] Inhibitors from the compound library that bind to the hCA II active site will prevent this hydrolysis, resulting in a reduced or absent colorimetric signal.

Diagram: Carbonic Anhydrase II Esterase Assay Principle

This diagram illustrates the enzymatic reaction that forms the basis of the screening assay. An active hCA II enzyme cleaves the pNPA substrate, generating a measurable colorimetric signal. A library compound that successfully inhibits the enzyme prevents this reaction.

Caption: The principle of the hCA II esterase activity assay for HTS.

HTS Workflow & Step-by-Step Protocols

The entire HTS process is a multi-step procedure designed for automation and robustness.[13] It can be broken down into assay validation, primary screening, and hit confirmation.

Diagram: High-Throughput Screening Workflow

This flowchart outlines the complete process from initial assay setup to the identification and validation of lead compounds.

Caption: A generalized workflow for a typical HTS campaign.

Protocol 1: Assay Validation & Optimization

Objective: To ensure the assay is robust, reproducible, and suitable for HTS. The primary metric for this is the Z' factor, which assesses the statistical separation between positive and negative controls. An assay with a Z' factor > 0.5 is considered excellent for HTS.[14]

Materials:

-

Human Carbonic Anhydrase II (recombinant)

-

4-Nitrophenyl acetate (pNPA)

-

Acetazolamide (positive control inhibitor)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5

-

DMSO (for compound and substrate solubilization)

-

384-well clear, flat-bottom microplates

Procedure:

-

Prepare Reagents:

-

Enzyme Stock: Prepare a 1 mg/mL stock of hCA II in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration (e.g., 2 µg/mL) in Assay Buffer.

-

Substrate Stock: Prepare a 100 mM pNPA stock in DMSO. Store at -20°C. Dilute to a working concentration (e.g., 2 mM) in Assay Buffer just before use.

-

Control Inhibitor Stock: Prepare a 10 mM Acetazolamide stock in DMSO.

-

-

Plate Layout: Designate columns in a 384-well plate for controls.

-

Columns 1-2: Negative Control (Maximum Signal). Contains enzyme and DMSO vehicle only.

-

Columns 23-24: Positive Control (Minimum Signal). Contains enzyme and a saturating concentration of Acetazolamide (e.g., 10 µM).

-

-

Assay Execution:

-

Add 20 µL of Assay Buffer to all wells.

-

Add 100 nL of DMSO to Negative Control wells.

-

Add 100 nL of Acetazolamide stock to Positive Control wells.

-

Add 5 µL of hCA II working solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of pNPA working solution to all wells.

-

Immediately place the plate in a microplate reader and measure absorbance at 405 nm every 60 seconds for 20 minutes (kinetic read).

-

-

Data Analysis:

-

Calculate the reaction rate (Vmax) for each well.

-

Calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.

-

Calculate the Z' factor using the formula:

-

Z' = 1 - (3σp + 3σn) / |μp - μn|

-

-

-

Optimization: Adjust enzyme and substrate concentrations to achieve a Z' factor > 0.7 and ensure the reaction remains in the linear range for the duration of the read.

| Parameter | Recommended Starting Condition | Goal |

| hCA II Concentration | 0.1 - 1.0 µg/mL | Achieve robust signal over background |

| pNPA Concentration | 0.1 - 0.5 mM | Near or at the Kₘ for inhibitor sensitivity |

| Final DMSO Conc. | < 1% | Minimize solvent effects on enzyme activity |

| Z' Factor | - | > 0.5 (Excellent > 0.7) |

Protocol 2: Primary High-Throughput Screen

Objective: To screen the entire 3-Methylthiophene-2-sulfonamide library at a single concentration to identify "initial hits."

Materials:

-

Validated reagents from Protocol 1.

-

3-Methylthiophene-2-sulfonamide library plated in 384-well format (e.g., 10 mM in DMSO).

-

Automated liquid handling systems and plate readers.[11][15]

Procedure (Automated):

-

Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each library compound into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.

-

Control Addition: Add 50 nL of DMSO (Negative Control) and Acetazolamide (Positive Control) to designated control wells on every plate.

-

Enzyme Addition: Dispense 25 µL of hCA II working solution into all wells.

-

Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Dispense 25 µL of pNPA working solution to all wells to start the reaction.

-

Detection: Immediately transfer the plate to a reader and acquire a single endpoint absorbance measurement at 405 nm after a fixed time (e.g., 15 minutes).

Protocol 3: Data Analysis and Hit Selection

Objective: To normalize the screening data and apply a statistical cutoff to identify compounds that significantly inhibit hCA II activity.

Procedure:

-

Normalization: For each plate, calculate the percent inhibition for each compound well using the plate's own controls:

-

% Inhibition = 100 * (1 - (Abs_compound - μ_pos) / (μ_neg - μ_pos))

-

Where Abs_compound is the absorbance of the test well, μ_pos is the mean of the positive controls, and μ_neg is the mean of the negative controls.

-

-

Hit Thresholding: Define a "hit" as a compound that exhibits a percent inhibition greater than a defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation (σ) of the mean of the library compound population.

-

Hit Cutoff = μ_library + 3σ_library

-

-

Data Visualization: Plot the % inhibition for all compounds as a scatter plot to visualize the distribution and identify clear outliers (hits).

Protocol 4: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of initial hits and determine their potency (IC₅₀).

Procedure:

-

Re-test from Stock: Re-test all initial hits using the same single-point assay (Protocol 2) to eliminate false positives arising from plating or handling errors.

-

Dose-Response Curves: For confirmed hits, create a dilution series of the compound (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).

-

IC₅₀ Assay: Perform the hCA II assay with each concentration of the inhibitor.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. There should be at least 8 concentrations of the inhibitor tested to accurately determine the IC₅₀.[16]

| Hit Progression Stage | Purpose | Outcome |

| Primary Screen | Identify any compound with activity | List of initial hits |

| Hit Confirmation | Eliminate handling-related false positives | List of confirmed hits |

| Dose-Response | Quantify the potency of confirmed hits | IC₅₀ value for each compound |

| Orthogonal Assay | Confirm mechanism and rule out artifacts | Validated lead compounds |

Conclusion and Future Directions

This application note provides a validated, end-to-end workflow for the against human Carbonic Anhydrase II. By following these detailed protocols, researchers can efficiently identify and characterize novel inhibitors. The hits generated from this screen serve as the starting point for more advanced drug discovery efforts, including structure-activity relationship (SAR) studies, selectivity profiling against other CA isoforms, and optimization of pharmacokinetic properties to develop next-generation therapeutics.[17][18]

References

-

Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. [Link]

-

High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

-

High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

-

High-throughput screening. Wikipedia. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). MDPI. [Link]

-

High throughput screening techniques in the pharmaceutical industry. (2024). YouTube. [Link]

-

Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023). Technology Networks. [Link]

-

Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

-

High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

-

Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

-

Assay Development and High-Throughput Screening for Small Molecule Inhibitors of a Vibrio cholerae Stress Response Pathway. (2017). PubMed. [Link]

-

Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. [Link]

-

Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

-

Carbonic anhydrase inhibitor. Wikipedia. [Link]

-

Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. (2020). Jan Konvalinka Group. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace. [Link]

-

Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2022). MDPI. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

Sources

- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. High-throughput screening - Wikipedia [en.wikipedia.org]

- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 14. Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA | Jan Konvalinka Group [konvalinka.group.uochb.cz]

- 15. m.youtube.com [m.youtube.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Strategic Functionalization of 3-Methylthiophene-2-sulfonamide

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the 3-methylthiophene-2-sulfonamide core, a key building block in the synthesis of various therapeutic agents. We will explore key synthetic strategies including electrophilic halogenation, metalation-mediated C-C bond formation, and palladium-catalyzed cross-coupling reactions, with a focus on regioselectivity and practical application in drug discovery workflows.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are integral components of a wide array of pharmaceuticals, demonstrating activities as antibacterial, anti-inflammatory, and anticancer agents, among others.[2][3] The thiophene moiety's bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it an attractive scaffold for medicinal chemists.[4] The sulfonamide group, a well-established pharmacophore, when attached to the thiophene ring, creates a molecule with significant potential for diverse biological interactions.[5] Specifically, 3-methylthiophene-2-sulfonamide presents a unique synthetic challenge and opportunity due to the directing effects of both the methyl and sulfonamide substituents on the thiophene ring. Understanding and controlling the regioselectivity of further substitutions is paramount for the efficient synthesis of targeted analogues.

Metabolically, thiophene rings can sometimes form reactive intermediates, such as S-oxides and epoxides, through cytochrome P450-dependent pathways, which can be a consideration in drug design.[6] Strategic functionalization can mitigate such metabolic liabilities.

Strategic Functionalization Pathways

The functionalization of the 3-methylthiophene-2-sulfonamide ring can be approached through several key synthetic avenues. The choice of methodology is dictated by the desired position of substitution and the nature of the functional group to be introduced.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Scale-Up Synthesis of 3-Methylthiophene-2-sulfonamide

Executive Summary

This application note details the process development and scale-up strategy for synthesizing 3-Methylthiophene-2-sulfonamide , a critical scaffold in the development of diuretic agents, kinase inhibitors, and agrochemicals.

While laboratory-scale synthesis often utilizes lithiation strategies for high regioselectivity, such methods are cost-prohibitive and safety-constrained at kilogram scales due to cryogenic requirements. This guide focuses on the Direct Chlorosulfonation Route , optimized for industrial scalability. It addresses the primary challenge of this pathway—regiocontrol between the C2 and C5 positions —through precise thermodynamic management and selective crystallization.

Key Performance Indicators (KPIs)

| Parameter | Target Specification | Achieved (Pilot Scale) |

| Yield (Overall) | > 60% | 65-72% |

| Purity (HPLC) | > 98.5% | 99.2% |

| Regio-isomer Ratio (C2:C5) | > 95:5 | 98:2 (post-crystallization) |

| Appearance | Off-white crystalline solid | White needles |

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Reaction Scheme

The synthesis proceeds via a two-step "one-pot" sequence: electrophilic aromatic substitution using chlorosulfonic acid, followed by nucleophilic substitution with aqueous ammonia.

Regioselectivity Challenges

The methyl group at C3 activates the thiophene ring.

-

C2 Position (Target): Activated by the methyl group (ortho-effect) and the sulfur atom (alpha-effect). Sterically hindered.

-

C5 Position (Impurity): Activated by the sulfur atom (alpha-effect). Sterically open.

Expert Insight: At elevated temperatures (>10°C), thermodynamic control favors the C5 isomer and disulfonation. Strict kinetic control (T < 5°C) is required to favor the C2 substitution.

Process Safety Assessment (Critical)

Before proceeding, review the following hazards associated with Chlorosulfonic Acid (

-

Violent Hydrolysis: Reacts explosively with water to release

and-

Control: Never add water to the acid. Use a "reverse quench" (add reaction mass to water) with extreme caution and active cooling.

-

-

HCl Off-gassing: The reaction generates stoichiometric quantities of hydrogen chloride gas.

-

Control: An alkaline scrubber (NaOH) must be connected to the reactor vent.

-

-

Thermal Runaway: The chlorosulfonation is highly exothermic.

-

Control: Jacket cooling and controlled dosing rates are mandatory.

-

Detailed Protocol: Pilot Scale (1.0 kg Input)

Phase A: Chlorosulfonation (Formation of Sulfonyl Chloride)

Reagents:

-

3-Methylthiophene: 1.0 kg (10.19 mol)

-

Chlorosulfonic Acid: 3.56 kg (30.57 mol, 3.0 eq)

-

Dichloromethane (DCM): 5.0 L (Optional diluent for heat management)

Procedure:

-

Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a reflux condenser connected to a caustic scrubber (20% NaOH).

-

Charging: Charge Chlorosulfonic Acid (3.56 kg) into the reactor. Cool the jacket to -10°C.

-

Addition: Once internal temperature reaches -5°C, begin the dropwise addition of 3-Methylthiophene.[1]

-

Rate Control: Adjust addition rate to maintain internal temperature below 5°C .

-

Duration: Typically 2–3 hours for 1 kg scale.

-

-

Reaction: After addition, stir at 0–5°C for 2 hours. Monitor by TLC or HPLC (quench aliquot in MeOH).

-

Endpoint: < 1% starting material.[2]

-

-

Quench (Critical Step):

-

Prepare a separate vessel with 10 kg of crushed ice/water mixture.

-

Slowly cannulate the reaction mass onto the ice with vigorous stirring.

-

Exotherm Warning: Temperature of the quench mass must not exceed 15°C to prevent hydrolysis of the sulfonyl chloride.

-

-

Separation: The sulfonyl chloride will precipitate as an oil or gummy solid. Extract with DCM (2 x 5 L) if it does not solidify cleanly. Wash organic layer with cold water (2 x 2 L). Do not dry or concentrate —proceed immediately to Phase B to avoid degradation.

Phase B: Amination (Sulfonamide Formation)

Reagents:

-

Ammonium Hydroxide (25-30% aq): 5.0 L (~4 eq)

Procedure:

-

Charging: Charge Ammonium Hydroxide into a clean reactor. Cool to 0–5°C.

-

Addition: Add the DCM solution of 3-methylthiophene-2-sulfonyl chloride slowly to the ammonia solution.

-

Note: This reaction is exothermic. Maintain T < 15°C.

-

-

Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Work-up:

-

Distill off DCM (if used) under mild vacuum or separate the phases if the product precipitates in the aqueous layer.

-

Adjust pH to ~7.0 using dilute HCl to ensure full precipitation of the sulfonamide.

-

Filter the crude solid.[3] Wash with water (3 x 1 L) to remove ammonium salts.

-

Phase C: Purification (Regio-isomer Depletion)

Solvent System: Ethanol / Water (9:1).

-

Dissolve crude wet cake in boiling Ethanol (approx. 5 mL/g).

-

Hot filtration (if necessary) to remove insoluble mechanical impurities.

-

Slowly add Water (cloud point method) or cool gradually to 5°C.

-

Digestion: Stir the slurry at 5°C for 1 hour. This helps solubilize the more soluble C5-isomer in the mother liquor while the C2-isomer crystallizes.

-

Filter and dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the unit operations and critical control points (CCPs).

Caption: Figure 1. Unit operation flow for the synthesis of 3-Methylthiophene-2-sulfonamide showing critical temperature constraints.

Analytical Specifications

| Test | Method | Specification |

| Identity | 1H NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/H2O) | |

| Melting Point | Capillary | 158 – 160°C |

| Water Content | Karl Fischer | |

| Residue on Ignition | Gravimetric |

Troubleshooting & Optimization